(3-Fluoroisoquinolin-6-yl)boronic acid
Overview
Description
“(3-Fluoroisoquinolin-6-yl)boronic acid” is a type of organoboron compound . It is used in chemistry as a reagent . The CAS number for this compound is 1105710-34-6 .
Synthesis Analysis
The synthesis of “(3-Fluoroisoquinolin-6-yl)boronic acid” involves a reaction of 6-bromo-3-fluoroisoquinoline with triethylborate in THF at -78°C . This is followed by the addition of butyllithium . The reaction yields the title compound with a yield of 78% .Molecular Structure Analysis
The molecular formula of “(3-Fluoroisoquinolin-6-yl)boronic acid” is C9H7BFNO2 . Its molecular weight is 190.97 .Chemical Reactions Analysis
Boronic acids, such as “(3-Fluoroisoquinolin-6-yl)boronic acid”, are known to interact with diols and strong Lewis bases . They are used in various sensing applications .Scientific Research Applications
Quantum Chemical Calculations and Biological Activities
A study by Sayın and Karakaş (2018) involved quantum chemical calculations of boron complexes with norfloxacin, including a boron complex with fluorine atoms (BF2R). This research provides insight into the structural properties, IR, and NMR spectrum of these complexes. Additionally, the biological activities of these complexes, including potential applications as anticancer drugs, were investigated using quantum chemical descriptors and molecular docking analyses (Sayın & Karakaş, 2018).
Ratiometric Optical Chemosensor for Hypochlorite Ion
Wang et al. (2013) synthesized a novel water-soluble styrylquinolinium boronic acid, which exhibited high selectivity for ClO- anions over other metal ions, anions, and reactive oxygen species. This compound's utility as a ratiometric optical chemosensor for ClO- has been explored in detail, highlighting its potential in detection applications (Wang et al., 2013).
Antibacterial Activity and Synthesis of Quinolines
Hayashi et al. (2002) conducted a study on the synthesis of 7-(isoindolin-5-yl)-4-oxoquinoline-3-carboxylic acids, demonstrating their significant in vitro antibacterial activity against various strains, including quinolone-resistant strains. This research sheds light on the potential of these compounds in the development of new antibacterial agents (Hayashi et al., 2002).
Fluorescent Boronic Acids for Diol Binding
Cheng et al. (2010) reported a series of isoquinolinylboronic acids with high affinities for diol-containing compounds at physiological pH. This study is significant in understanding the binding behavior of these boronic acids and their potential applications in sensing technologies (Cheng et al., 2010).
Selective Fluorescent Chemosensors by Boronic Acid
Huang et al. (2012) focused on the development of boronic acid sensors for carbohydrates, L-dopamine, fluoride, copper ion, mercury ion, and hydrogen peroxide. This review highlights the significant progress in the field of boronic acid sensors, discussing their fluorescence properties and mechanisms of signal output (Huang et al., 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(3-fluoroisoquinolin-6-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BFNO2/c11-9-4-7-3-8(10(13)14)2-1-6(7)5-12-9/h1-5,13-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHHNXWLNMLXBEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=CC(=NC=C2C=C1)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Fluoroisoquinolin-6-yl)boronic acid |
Synthesis routes and methods
Procedure details
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